![molecular formula C15H16N2O2 B2467064 N,N-dimethyl-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide CAS No. 338403-34-2](/img/structure/B2467064.png)
N,N-dimethyl-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide
Overview
Description
Chemical Reactions Analysis
The chemical reactions involving “N,N-dimethyl-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide” are not specified in the available resources . Chemical reactions can be influenced by factors such as temperature, pressure, and the presence of other substances.Physical And Chemical Properties Analysis
The physical and chemical properties of “N,N-dimethyl-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide” are not specified in the available resources . These properties can include melting point, boiling point, density, molecular formula, and molecular weight.Scientific Research Applications
- Role of N,N-dimethyl-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide : This compound acts as a P300/CBP HAT inhibitor. P300/CBP (CREB-binding protein) is an enzyme involved in histone acetylation. By inhibiting P300/CBP, this compound modulates gene expression and may have therapeutic implications .
- Epigenetic Marks : The compound’s ability to modify histone tails (e.g., acetylation, methylation) makes it valuable for studying epigenetic regulation. Researchers investigate how these marks impact gene-specific control and cellular processes .
- Disease Implications : Dysregulation of histone modifications is linked to diseases like cancer, autoimmune disorders, and neurodegenerative conditions. Understanding the role of N,N-dimethyl-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide in epigenetics may lead to novel therapies .
- Preclinical Studies : Investigating its effects on specific cancer types (e.g., breast, leukemia) could reveal therapeutic opportunities .
- Neuroprotection : Epigenetic changes play a role in neurodegenerative diseases (e.g., Alzheimer’s, Parkinson’s). N,N-dimethyl-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide might protect neurons by modulating gene expression .
- Memory Enhancement : Enhancing histone acetylation may improve memory formation and cognitive function. Research in this area could be promising .
- Autoimmune Diseases : Investigating its effects in autoimmune conditions (e.g., rheumatoid arthritis, lupus) could provide insights into disease mechanisms .
Histone Acetyltransferase (HAT) Inhibition
Epigenetic Research
Anticancer Potential
Neurological Disorders
Anti-inflammatory Properties
Drug Development
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N,N-dimethyl-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-17(2)15(19)13-9-12(10-16-13)14(18)8-11-6-4-3-5-7-11/h3-7,9-10,16H,8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQYDCOAQBHNBAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=CN1)C(=O)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301328404 | |
Record name | N,N-dimethyl-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301328404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
37.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49665742 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N,N-dimethyl-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide | |
CAS RN |
338403-34-2 | |
Record name | N,N-dimethyl-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301328404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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